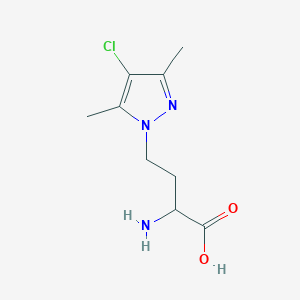
4-(Tetrahydro-2h-pyran-3-yl)butan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is an organic compound that features a tetrahydropyran ring attached to a butanone moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the use of tetrahydropyran derivatives and butanone precursors in the presence of catalysts such as rhenium(VII) complex O3ReOSiPh3, which facilitates the Prins cyclization reaction .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyran ring can undergo substitution reactions with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines and thiols can be used under mild acidic or basic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tetrahydropyran derivatives.
Aplicaciones Científicas De Investigación
4-(Tetrahydro-2H-pyran-3-yl)butan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a precursor for various industrial processes.
Mecanismo De Acción
The mechanism of action of 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing metabolic pathways and cellular processes. The tetrahydropyran ring and butanone moiety contribute to its binding affinity and reactivity with target molecules.
Comparación Con Compuestos Similares
Tetrahydropyran: A simpler analog with a similar ring structure.
Butanone: A related compound with a ketone functional group.
4-(Tetrahydro-2H-pyran-2-yl)butan-2-one: A structural isomer with a different position of the tetrahydropyran ring.
Uniqueness: 4-(Tetrahydro-2H-pyran-3-yl)butan-2-one is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthesis and research .
Propiedades
Fórmula molecular |
C9H16O2 |
|---|---|
Peso molecular |
156.22 g/mol |
Nombre IUPAC |
4-(oxan-3-yl)butan-2-one |
InChI |
InChI=1S/C9H16O2/c1-8(10)4-5-9-3-2-6-11-7-9/h9H,2-7H2,1H3 |
Clave InChI |
XBIDXWPVYXUKCG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CCC1CCCOC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzyl2-[(fluorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13641428.png)











![3-(methylsulfanyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazinedihydrochloride](/img/structure/B13641482.png)

